

physicochemical properties of 2,3-Diaminotoluene

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Compound of Interest

Compound Name: 2,3-Diaminotoluene

Cat. No.: B030700

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An In-depth Technical Guide to the Physicochemical Properties of **2,3-Diaminotoluene**

Introduction

2,3-Diaminotoluene (CAS No. 2687-25-4), also known as 3-Methyl-1,2-benzenediamine or 2,3-toluenediamine, is an aromatic amine that serves as a valuable intermediate in various industrial and research applications.[1][2] Its unique structure, featuring two amino groups in ortho position on a toluene ring, makes it a key precursor in the synthesis of dyes, pigments, corrosion inhibitors, and heterocyclic compounds such as benzimidazoles and quinoxalines.[2][3] In the pharmaceutical and drug development sector, it is utilized as a starting material for synthesizing biologically active molecules and has been studied for its ability to induce cytochrome P450 1A (CYP1A) activity and its potential antitumor properties when complexed with palladium (II) and platinum (II).[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-Diaminotoluene**, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of **2,3-Diaminotoluene** are summarized below. These properties are critical for its handling, storage, and application in various synthetic procedures.

General Properties

Quantitative and qualitative data regarding the general physicochemical properties of **2,3-Diaminotoluene** are presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ N ₂	[6]
Molecular Weight	122.17 g/mol	[7][6]
Appearance	Crystals; Brown, dark brown, or black powder.[7][4][8]	[7][4][8]
Melting Point	59-65 °C; 63.5 °C; 62 °C[6]	[7]
Boiling Point	255 °C[7]; 225 °C[6]	[7][6]
Solubility	Very soluble in acetone, benzene, ethanol; Soluble in dichloromethane; Sparingly soluble in water.[1][7]	[1][7]
pKa (acid dissociation constant)	4.91 (Estimated)[1][7]; 4.28 (Predicted)[1]	[1][7]
Purity (Assay)	≥96.0% (GC)[8]; 97%	[8]
Henry's Law Constant	9.5 x 10 ⁻¹⁰ atm-m ³ /mole (Estimated)	[1]

Spectral Data

Spectral data are essential for the structural elucidation and confirmation of **2,3-Diaminotoluene**. Key spectral information is summarized in Table 2.

Spectral Technique	Data Highlights	Source(s)
¹ H-NMR (CDCl ₃)	δ: 2.22 (3H, s), 3.35-3.40 (4H, m), 6.62-6.68 (3H, m)	[4][9]
¹³ C NMR	Spectra available in databases.	[7]
Mass Spectrometry (MS)	GC-MS and ESI-QTOF data available in databases. Key fragments observed.	[7]
Infrared (IR) Spectroscopy	Vapor Phase and ATR-IR spectra available in databases.	[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,3-Diaminotoluene** are provided below. These protocols are based on cited literature and standard laboratory practices.

Synthesis of 2,3-Diaminotoluene via Catalytic Hydrogenation

2,3-Diaminotoluene is commonly synthesized by the reduction of 2-methyl-6-nitroaniline.[4][9]

Objective: To synthesize **2,3-Diaminotoluene** by the catalytic hydrogenation of 2-methyl-6-nitroaniline.

Materials:

- 2-methyl-6-nitroaniline (55.9 mmol, 8.50 g)
- 10% Palladium on activated carbon (Pd/C) catalyst (4.0 g, ~50% water content)
- Ethanol (200 ml)
- Hydrogen (H₂) gas supply

- Reaction flask (e.g., three-necked round-bottom flask)
- Stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- A solution of 8.50 g (55.9 mmol) of 2-methyl-6-nitroaniline is prepared in 200 ml of ethanol in a suitable reaction flask.[\[4\]](#)[\[9\]](#)
- To this solution, 4.0 g of 10% palladium on carbon catalyst is carefully added.[\[4\]](#)[\[9\]](#)
- The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas.
- The mixture is stirred vigorously at room temperature under atmospheric pressure of hydrogen for approximately 4 hours.[\[4\]](#)[\[9\]](#)
- Reaction completion can be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is filtered to remove the palladium catalyst.[\[4\]](#)[\[9\]](#)
- The solvent (ethanol) is removed from the filtrate using a rotary evaporator.[\[4\]](#)[\[9\]](#)
- The resulting crude product is obtained as black or brown crystals (yield ~97%). This product can be used directly for many applications or purified further by recrystallization or distillation.[\[4\]](#)[\[9\]](#)[\[10\]](#)

Physicochemical Characterization Protocols

1. Purity Determination by Gas Chromatography (GC)

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column for aromatic amines (e.g., a mid-polarity column).

- Sample Preparation: Prepare a dilute solution of the synthesized **2,3-Diaminotoluene** in a high-purity solvent like acetone or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
 - Carrier Gas: Helium or Nitrogen.
- Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

2. Melting Point Determination

- Instrumentation: A standard melting point apparatus.
- Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased gradually. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[8\]](#)

3. Spectroscopic Analysis (NMR, IR, MS)

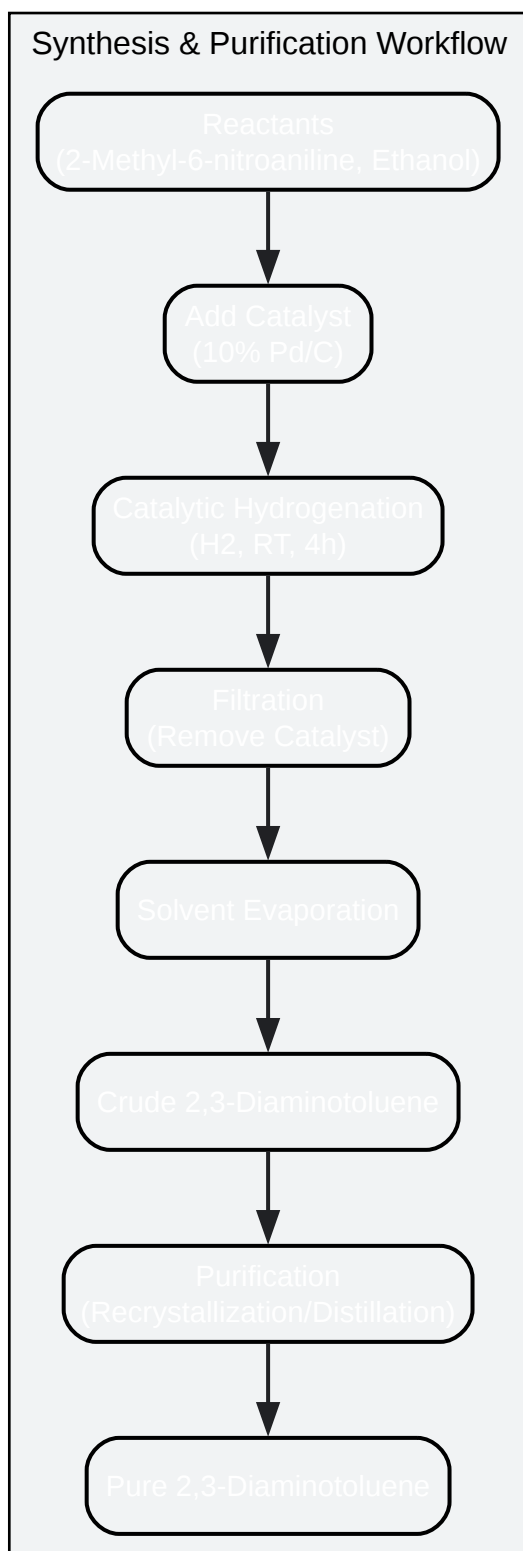
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a 300-500 MHz spectrometer.[\[11\]](#) The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectrum is acquired. Chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[\[4\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: IR spectra can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum will show characteristic peaks for N-H stretching of the amine groups and C-H and C=C stretching of the aromatic ring.

- Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a GC (GC-MS). This confirms the molecular weight of 122.17 g/mol and provides structural information based on how the molecule fragments.^[7]

Visualizations

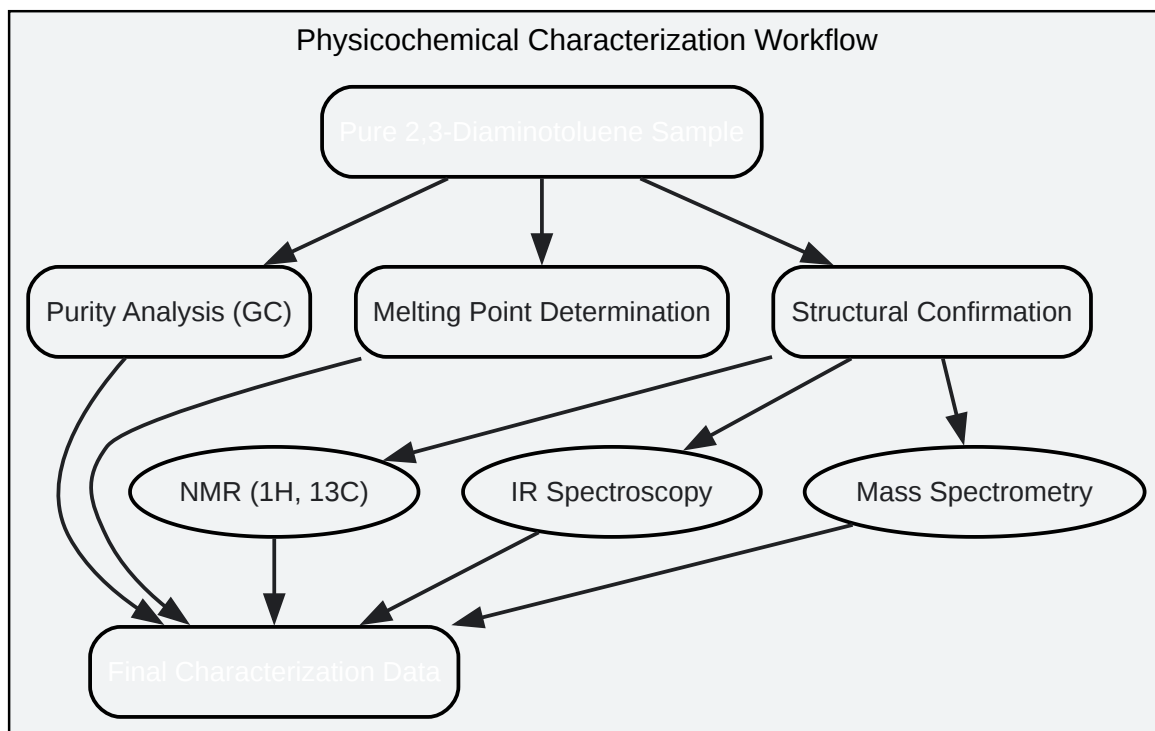
The following diagrams illustrate key workflows and biological interactions related to **2,3-Diaminotoluene**.

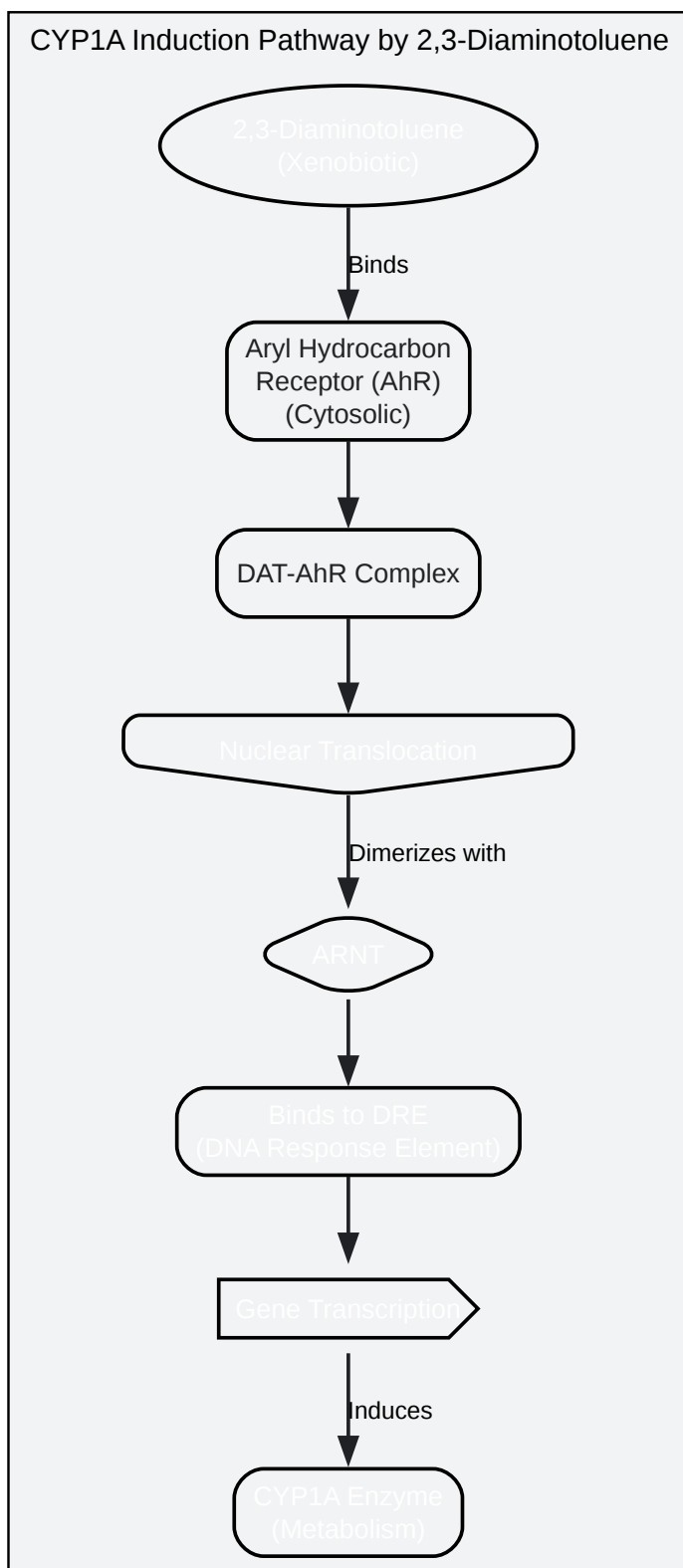
Logical and Experimental Workflows



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Caption: Workflow for the synthesis and purification of **2,3-Diaminotoluene**.





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